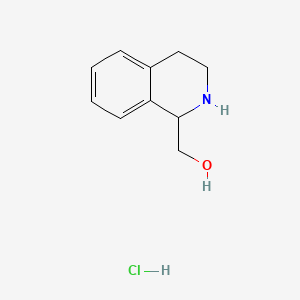

(1,2,3,4-Tetrahydroisoquinolin-1-YL)methanol hydrochloride

Description

(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol hydrochloride is a tetrahydroisoquinoline derivative featuring a hydroxymethyl (-CH2OH) group at the 1-position of the heterocyclic core, stabilized as a hydrochloride salt. Tetrahydroisoquinolines are widely studied for their pharmacological relevance, particularly in central nervous system (CNS) targeting and enzyme modulation due to their rigid bicyclic structure, which mimics endogenous neurotransmitters like dopamine .

This compound is likely synthesized via nucleophilic substitution or reductive amination, followed by hydrochloride salt formation, as inferred from methods for similar tetrahydroisoquinoline derivatives (e.g., Grignard reactions in or deuterated reductions in ) .

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-1-ylmethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c12-7-10-9-4-2-1-3-8(9)5-6-11-10;/h1-4,10-12H,5-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNPKCWEVCATGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,4-Tetrahydroisoquinolin-1-YL)methanol hydrochloride typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This reaction yields tetrahydroisoquinoline, which is then further reacted with formaldehyde and a reducing agent like sodium borohydride to produce (1,2,3,4-Tetrahydroisoquinolin-1-YL)methanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or recrystallization techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(1,2,3,4-Tetrahydroisoquinolin-1-YL)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be further reduced to form more saturated derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

Oxidation: Formation of isoquinoline ketones or aldehydes.

Reduction: Formation of more saturated tetrahydroisoquinoline derivatives.

Substitution: Formation of chloro or bromo derivatives of tetrahydroisoquinoline.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Chemistry

(1,2,3,4-Tetrahydroisoquinolin-1-YL)methanol hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations that can lead to the development of novel compounds.

Table 1: Synthesis Routes of (1,2,3,4-Tetrahydroisoquinolin-1-YL)methanol hydrochloride

| Synthesis Method | Description |

|---|---|

| Catalytic Hydrogenation | Reduction of isoquinoline derivatives using palladium on carbon under hydrogen gas. |

| Reaction with Formaldehyde | Further reaction with formaldehyde and sodium borohydride to yield the methanol derivative. |

| Formation of Hydrochloride Salt | Addition of hydrochloric acid to enhance solubility. |

Biological Applications

Neuroprotective Effects

Research indicates that (1,2,3,4-Tetrahydroisoquinolin-1-YL)methanol hydrochloride may exhibit neuroprotective properties by modulating neurotransmitter systems. It has been studied for its potential effects on neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection in Animal Models

In a study examining the neuroprotective effects of tetrahydroisoquinoline derivatives, it was found that administration of (1,2,3,4-Tetrahydroisoquinolin-1-YL)methanol hydrochloride significantly reduced neuronal death in models of oxidative stress. This suggests its potential utility in preventing neurodegeneration .

Table 2: Biological Activities and Mechanisms

| Activity | Mechanism of Action |

|---|---|

| Neuroprotection | Modulates neurotransmitter systems; protects against oxidative stress. |

| Anticancer Potential | Induces apoptosis in cancer cell lines; inhibits tumor growth. |

| Antimicrobial Activity | Exhibits activity against certain bacterial strains. |

Medicinal Chemistry Applications

Therapeutic Potential

The compound is being investigated for its potential therapeutic effects in treating various conditions:

- Neurodegenerative Diseases : Potential use as a neuroprotective agent.

- Sleep Disorders : Research suggests it may act as an orexin receptor antagonist .

- Eating Disorders : Investigated for its role in appetite regulation .

Table 3: Therapeutic Applications and Evidence

Industrial Applications

In industrial settings, (1,2,3,4-Tetrahydroisoquinolin-1-YL)methanol hydrochloride is utilized as a precursor for synthesizing fine chemicals and pharmaceuticals. Its enhanced solubility due to the hydrochloride form makes it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of (1,2,3,4-Tetrahydroisoquinolin-1-YL)methanol hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems by interacting with receptors and enzymes involved in neurotransmitter synthesis and degradation. This modulation can lead to neuroprotective effects and potential therapeutic benefits in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison with structurally related tetrahydroisoquinoline derivatives is provided below, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Variations

Analytical Characterization

- LC-MS/NMR : Analogous compounds (e.g., in and ) are characterized by LC-MS retention times (e.g., 0.90 min for [M+H]+ 454.0) and NMR spectral data, which would be essential for confirming the target compound’s structure .

Biological Activity

(1,2,3,4-Tetrahydroisoquinolin-1-YL)methanol hydrochloride is a compound derived from the tetrahydroisoquinoline (THIQ) scaffold, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a class of nitrogen-containing heterocycles that exhibit a range of biological properties. They are known for their roles in neuropharmacology and as potential therapeutic agents for various diseases, including neurodegenerative disorders and cancer. The structural diversity of THIQ derivatives allows for extensive modifications that can enhance their biological efficacy.

Pharmacological Activities

1. Neuroprotective Effects

Research indicates that THIQ derivatives possess neuroprotective properties. For instance, studies have shown that certain THIQ analogs can mitigate neurotoxicity associated with Parkinson's disease models. Specifically, the compound has been linked to the modulation of dopaminergic pathways and reduction of oxidative stress in neuronal cells .

2. Anti-Cancer Properties

Tetrahydroisoquinoline derivatives have demonstrated significant anti-cancer activity. In vitro studies reveal that modifications at specific positions on the THIQ scaffold can enhance their cytotoxic effects against various cancer cell lines. For example, compounds with substituents at the C-7 position showed improved selectivity and potency against tumor cells compared to unmodified THIQs .

3. Anti-Addictive Potential

Some THIQ compounds have been investigated for their potential in treating addiction disorders. Specific analogs have been shown to act as orexin receptor antagonists, which may help in reducing drug-seeking behavior in animal models . This suggests a promising avenue for developing anti-addiction therapies based on the THIQ framework.

Structure-Activity Relationship (SAR)

The biological activity of (1,2,3,4-Tetrahydroisoquinolin-1-YL)methanol hydrochloride can be influenced by various structural modifications:

| Position | Modification | Effect |

|---|---|---|

| C-1 | Alkyl substitution | Enhanced receptor binding affinity |

| C-3 | Hydroxyl group introduction | Increased solubility and bioavailability |

| C-7 | Aromatic ring substitution | Improved anti-cancer potency |

These modifications have been systematically studied to optimize the pharmacological profiles of THIQ derivatives .

Case Studies

Case Study 1: Neurotoxicity Assessment

A study assessed the neurotoxic effects of various THIQ derivatives using a 3D neurosphere culture model. The findings indicated that certain modifications could significantly reduce neurotoxicity while maintaining neuroprotective effects against oxidative stress .

Case Study 2: Anti-Cancer Activity

In a comparative analysis of several THIQ derivatives against ovarian cancer cell lines, it was found that specific substitutions at the C-7 position resulted in compounds with lower GI50 values (indicating higher potency) while maintaining favorable CC50 values (indicating lower cytotoxicity to normal cells) .

Q & A

Q. What are the recommended synthetic routes for (1,2,3,4-tetrahydroisoquinolin-1-YL)methanol hydrochloride, and how can purity be optimized?

Synthesis typically involves reductive amination or cyclization of precursor amines with formaldehyde derivatives under acidic conditions. For example, tetrahydroisoquinoline scaffolds are often synthesized via Pictet-Spengler reactions, followed by hydroxymethylation. Purity optimization requires rigorous purification steps, such as recrystallization from ethanol/water mixtures or column chromatography using silica gel and methanol/dichloromethane gradients . Post-synthesis characterization via H/C NMR, mass spectrometry, and elemental analysis is critical to confirm structural integrity .

Q. What analytical methods are essential for verifying the structural identity of this compound?

Key methods include:

- NMR spectroscopy : Assign peaks for the tetrahydroisoquinoline core (e.g., aromatic protons at δ 6.8–7.2 ppm, methylene groups at δ 2.5–3.5 ppm) and hydroxymethyl moiety (δ 3.8–4.2 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks matching the molecular formula (e.g., CHClNO for the hydrochloride salt) .

- Melting point analysis : Compare observed values (e.g., 141–142°C) with literature data to assess purity .

Advanced Research Questions

Q. How can stereochemical variations in the tetrahydroisoquinoline core impact pharmacological activity, and what methods resolve these isomers?

Stereochemistry at C1 (hydroxymethyl position) and the tetrahydro ring junction (C2–C4) significantly affects receptor binding. For example, (1S,4R)-isomers may exhibit higher affinity for adrenergic receptors compared to (1R,4S) configurations . Resolution methods include:

Q. What strategies address contradictory data in solubility and stability studies under physiological conditions?

Discrepancies in solubility (e.g., aqueous vs. DMSO solutions) can arise from pH-dependent protonation of the tertiary amine. Stability studies should:

Q. How can researchers mitigate interference from impurities during pharmacological assays?

Common impurities include des-methyl analogs or oxidation byproducts. Strategies include:

- HPLC-UV/ELSD : Develop gradient methods (e.g., 0.1% TFA in water/acetonitrile) to separate impurities at ±0.1% detection limits .

- Spike-and-recovery experiments : Add known impurity standards (e.g., MM0081.28) to validate assay specificity .

Methodological Challenges and Solutions

Q. What in vitro models are suitable for evaluating this compound’s interaction with CNS targets?

- Receptor binding assays : Use transfected HEK-293 cells expressing α-adrenergic or serotonin receptors to measure IC values via competitive radioligand displacement .

- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS to assess metabolic liability .

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

- Molecular dynamics simulations : Predict logP and polar surface area (PSA) to optimize BBB permeability (target logP < 3, PSA < 90 Å) .

- Co-crystallization studies : Map hydrogen-bonding interactions between the hydroxymethyl group and target receptors to refine pharmacophore models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.